3-(2-Chloro-4-fluorophenyl)propanoic acid
Overview
Description
3-(2-Chloro-4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8ClFO2. It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Based on the broad spectrum of biological activities associated with similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its overall biological activity .
Result of Action
Given the range of biological activities associated with similar compounds, it can be speculated that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 3-(2-Chloro-4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzene.
Reaction with Propanoic Acid: The 2-chloro-4-fluorobenzene undergoes a Friedel-Crafts acylation reaction with propanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
3-(2-Chloro-4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
3-(2-Chloro-4-fluorophenyl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Fluorophenyl)propanoic acid: This compound lacks the chlorine atom, which may result in different chemical and biological properties.
3-(4-Chlorophenyl)propanoic acid: This compound lacks the fluorine atom, which can also affect its reactivity and biological activity.
3-(2-Chloro-4-methylphenyl)propanoic acid: The presence of a methyl group instead of a fluorine atom can lead to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLAMJYAQMNGPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472158 | |
Record name | 3-(2-chloro-4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174603-38-4 | |
Record name | 2-Chloro-4-fluorobenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174603-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-chloro-4-fluorophenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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